molecular formula C12H12ClNO B13209774 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile

Cat. No.: B13209774
M. Wt: 221.68 g/mol
InChI Key: PVKHTKVWFVRUDT-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile is an organic compound with a complex structure, featuring a chlorophenyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with a suitable nitrile compound under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitrile group to an amine group.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)ethylamine: This compound shares the chlorophenyl group but has different functional groups, leading to different chemical properties and applications.

    3-Chlorophenylacetonitrile: Similar in structure but lacks the additional methyl and oxo groups, resulting in different reactivity and uses.

Uniqueness

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various scientific research applications.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-methyl-3-oxopentanenitrile

InChI

InChI=1S/C12H12ClNO/c1-8(2)12(15)11(7-14)9-4-3-5-10(13)6-9/h3-6,8,11H,1-2H3

InChI Key

PVKHTKVWFVRUDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C#N)C1=CC(=CC=C1)Cl

Origin of Product

United States

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